Lysylthreonylthreonyllysylserine
Overview
Description
Synthesis Analysis
This involves understanding the chemical reactions used to create the compound. It may involve multiple steps, each with its own reactants, products, and conditions .Molecular Structure Analysis
This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure .Chemical Reactions Analysis
This involves studying how the compound reacts with other substances. This can include its reactivity, what products it forms, and the conditions needed for these reactions .Physical And Chemical Properties Analysis
This involves studying properties like the compound’s melting and boiling points, solubility, and stability. It can also include its spectroscopic properties .Scientific Research Applications
Epigenetic Regulation and Therapeutic Targets in Cancer
- Lysine-specific demethylase 1 (LSD1), an enzyme involved in epigenetic regulation, has been identified as a crucial factor in the self-renewal of leukemic stem cells in acute myeloid leukemia (AML). Research on LSD1 inhibitors suggests potential therapeutic applications in treating AML and possibly other cancers, indicating that peptides or compounds like LTTS might play a role in modulating similar pathways (Mould et al., 2015).
Metabolic Pathways and Antibiotic Production
- Studies on lysine modifications, such as malonylation, reveal their significant impact on cellular metabolism and the production of therapeutic antibiotics. This suggests that LTTS could influence similar metabolic processes or antibiotic biosynthesis pathways (Xu et al., 2016).
Immunomodulation and Neurological Processes
- The metabolism of lysophosphatidylserines (lyso-PSs), closely related to LTTS in structure, has been linked to immunological and neurological processes, suggesting that LTTS could have potential applications in modulating immune responses or treating neuroimmunological disorders (Kamat et al., 2014).
Receptor Agonism and G Protein-coupled Receptors (GPCRs)
- Research on non-naturally occurring regio isomers of lysophosphatidylserine demonstrates potent agonistic activity toward GPCRs, highlighting the potential of peptides like LTTS to modulate receptor-mediated signaling pathways (Nakamura et al., 2020).
Fibrosis Treatment and Cellular Proliferation
- Targeting lysyl oxidase-like 2 (LOXL2) has been shown to suppress hepatic fibrosis progression and accelerate its reversal, indicating that compounds influencing lysine modifications or related pathways could offer new therapeutic avenues for fibrosis treatment (Ikenaga et al., 2017).
Safety And Hazards
Future Directions
properties
IUPAC Name |
(2S)-2-[[(2S)-6-amino-2-[[(2S,3R)-2-[[(2S,3R)-2-[[(2S)-2,6-diaminohexanoyl]amino]-3-hydroxybutanoyl]amino]-3-hydroxybutanoyl]amino]hexanoyl]amino]-3-hydroxypropanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H45N7O9/c1-12(32)17(30-22(37)18(13(2)33)29-19(34)14(26)7-3-5-9-24)21(36)27-15(8-4-6-10-25)20(35)28-16(11-31)23(38)39/h12-18,31-33H,3-11,24-26H2,1-2H3,(H,27,36)(H,28,35)(H,29,34)(H,30,37)(H,38,39)/t12-,13-,14+,15+,16+,17+,18+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWBQGACJJOIKA-RHEFHGCGSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(C(=O)NC(C(C)O)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)O)NC(=O)C(CCCCN)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]([C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CCCCN)N)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H45N7O9 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90164180 | |
Record name | Pentapeptide-4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
563.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
L-Serine, L-lysyl-L-threonyl-L-threonyl-L-lysyl- | |
CAS RN |
149128-48-3 | |
Record name | Pentapeptide-4 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0149128483 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Pentapeptide-4 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90164180 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LYSYLTHREONYLTHREONYLLYSYLSERINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/69B8BD4H9G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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